molecular formula C9H14O2 B3037040 (E)-Ethyl 3-cyclobutylacrylate CAS No. 409082-86-6

(E)-Ethyl 3-cyclobutylacrylate

Cat. No.: B3037040
CAS No.: 409082-86-6
M. Wt: 154.21
InChI Key: MTSXEFJYMRCFOZ-VOTSOKGWSA-N
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Description

(E)-Ethyl 3-cyclobutylacrylate is an organic compound with the molecular formula C9H14O2. It is an ester derived from acrylic acid and cyclobutyl alcohol. This compound is characterized by the presence of a cyclobutyl group attached to the acrylate moiety, which imparts unique chemical properties and reactivity. It is used in various fields of research and industry due to its versatile nature.

Scientific Research Applications

(E)-Ethyl 3-cyclobutylacrylate finds applications in several scientific research areas:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its role in drug delivery systems due to its ability to form biocompatible polymers.

    Industry: Utilized in the production of adhesives, coatings, and sealants due to its excellent film-forming properties.

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For instance, in a cycloaddition reaction, the compound could act as a diene or dienophile, participating in the formation of a larger cyclic compound .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. As a general rule, handling any chemical should be done with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions in the study and application of “(E)-Ethyl 3-cyclobutylacrylate” and similar compounds could involve their use in the synthesis of new materials or pharmaceuticals. For example, cyclonucleosides, which have additional covalent bonds in their structure, have found wide applications in medicinal chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-cyclobutylacrylate typically involves the esterification of acrylic acid with cyclobutyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Acrylic Acid+Cyclobutyl AlcoholAcid Catalyst(E)-Ethyl 3-cyclobutylacrylate+Water\text{Acrylic Acid} + \text{Cyclobutyl Alcohol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Acrylic Acid+Cyclobutyl AlcoholAcid Catalyst​(E)-Ethyl 3-cyclobutylacrylate+Water

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (E)-Ethyl 3-cyclobutylacrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The acrylate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the acrylate group under mild conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted acrylates with various functional groups.

Comparison with Similar Compounds

    Ethyl acrylate: Lacks the cyclobutyl group, making it less sterically hindered and more reactive.

    Methyl 3-cyclobutylacrylate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Butyl acrylate: Contains a butyl group instead of a cyclobutyl group, leading to different physical properties.

Uniqueness: (E)-Ethyl 3-cyclobutylacrylate is unique due to the presence of the cyclobutyl group, which imparts steric hindrance and affects the compound’s reactivity and physical properties. This makes it suitable for specific applications where such properties are desired.

Properties

IUPAC Name

ethyl (E)-3-cyclobutylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-11-9(10)7-6-8-4-3-5-8/h6-8H,2-5H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSXEFJYMRCFOZ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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